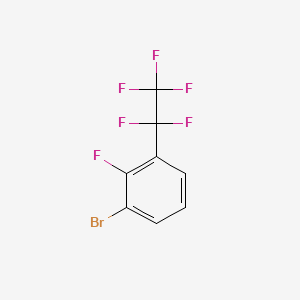

1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Its IUPAC Standard InChI is InChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H .

- Common names include o-Bromofluorobenzene , o-Fluorobromobenzene , and 1,2-Fluorobromobenzene .

1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene: is a chemical compound with the molecular formula and a molecular weight of .

準備方法

Synthetic Routes: One synthetic route involves the bromination of fluorobenzene using bromine or a brominating agent.

Reaction Conditions: The reaction typically occurs under mild conditions, such as at room temperature or with gentle heating.

Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale.

化学反応の分析

Reactivity: It undergoes typical aromatic reactions, including electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Chemistry: Used as a building block in organic synthesis due to its unique substitution pattern.

Biology: Investigated for its potential as a ligand in coordination chemistry.

Medicine: Limited research, but it could serve as a precursor for drug development.

Industry: Not commonly employed in large-scale applications.

作用機序

- The compound’s mechanism of action depends on its specific application. Further research is needed to elucidate its effects on biological systems.

類似化合物との比較

Similar Compounds: Other halogenated benzene derivatives, such as 1-bromo-3-fluorobenzene .

Uniqueness: The presence of both bromine and fluorine atoms in the ortho position makes this compound distinctive.

Remember that while this compound has intriguing properties, its practical applications are still being explored Researchers continue to investigate its potential in various fields

生物活性

1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a pentafluoroethyl group. Its molecular formula is C8H3BrF6, and it has a molecular weight of approximately 283.01 g/mol. This compound has garnered interest in various fields due to its unique chemical properties and potential biological activities.

The presence of both bromine and pentafluoroethyl groups enhances the compound's lipophilicity, which may influence its interaction with biological membranes and proteins. The compound primarily undergoes electrophilic aromatic substitution reactions, typical for halogenated aromatics, which can lead to diverse chemical transformations useful in synthetic chemistry.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar halogenated aromatic structures often exhibit varied biological effects, including:

- Antimicrobial Properties : Halogenated compounds are frequently investigated for their ability to inhibit microbial growth.

- Anti-inflammatory Effects : Some derivatives show potential in modulating inflammatory pathways.

- Cytotoxicity : Certain fluorinated compounds have been shown to induce cytotoxic effects in various cell lines.

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds can often be correlated with their structural features. For this compound, the following aspects are noteworthy:

- Lipophilicity : The pentafluoroethyl group enhances the lipophilicity of the compound, potentially improving membrane permeability.

- Electrophilic Nature : The electrophilic bromine atom may facilitate interactions with nucleophiles in biological systems, influencing enzyme activity or receptor binding.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the potential biological activity of this compound. The following table summarizes key structural characteristics and potential activities:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| 1-Bromo-2-fluorobenzene | C7H4BrF | 0.90 | Simple halogenated benzene |

| 1-Bromo-3-(trifluoromethyl)benzene | C8H5BrF3 | 0.85 | Contains trifluoromethyl group; strong electron-withdrawing effect |

| 1-Bromo-4-(fluoromethyl)benzene | C8H5BrF | 0.88 | Features fluoromethyl group; different substitution pattern |

| 2-Bromo-1-fluorobenzene | C7H4BrF | 0.95 | Different positional isomer; potential for different reactivity patterns |

Case Studies and Research Findings

Research on related compounds has provided valuable insights into the biological activity of halogenated aromatics:

- Antimicrobial Activity : A study on various fluorinated benzenes reported significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting that similar compounds may exhibit comparable properties.

- Cytotoxicity Studies : Research involving fluorinated analogs demonstrated that certain substitutions could enhance cytotoxic effects in cancer cell lines, indicating a potential avenue for therapeutic applications.

- Inflammation Modulation : Investigations into fluorinated compounds have shown their ability to modulate inflammatory pathways, which could be relevant for developing anti-inflammatory agents.

特性

分子式 |

C8H3BrF6 |

|---|---|

分子量 |

293.00 g/mol |

IUPAC名 |

1-bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)benzene |

InChI |

InChI=1S/C8H3BrF6/c9-5-3-1-2-4(6(5)10)7(11,12)8(13,14)15/h1-3H |

InChIキー |

XHQGNSSFQJLRKC-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)Br)F)C(C(F)(F)F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。